molecular formula C18H16ClF3N2O4 B1407104 methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate CAS No. 1638621-94-9

methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate

Cat. No. B1407104
M. Wt: 416.8 g/mol
InChI Key: BNOWSKWRQFBEES-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an acetamido group (-NHCOCH3), a trifluoromethyl group (-CF3), and a pyridine ring. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance chemical stability and lipophilicity .

Scientific Research Applications

1. Glycine Transporter 1 Inhibition

Methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound, in a structurally diverse form, exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile in rats, leading to an increase in cerebrospinal fluid concentration of glycine (Yamamoto et al., 2016).

2. Synthesis of Novel Derivatives

Research has explored the synthesis of new derivatives using similar chemical structures. For example, the possibility of synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives has been demonstrated using a similar molecular structure (Palamarchuk et al., 2019).

3. Structural Analysis of Similar Compounds

Studies have also been conducted on the structural analysis of compounds with similar molecular features. For instance, the crystal structures of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors were analyzed, demonstrating significant similarities in their dihedral angles and distances between atoms (Li et al., 2005).

4. Crystal Structure Characterization

The compound's molecular structure has been investigated through X-ray crystallography, revealing interactions and molecular packing patterns in crystals (Mao et al., 2015).

properties

IUPAC Name

methyl (2S)-2-acetamido-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O4/c1-10(25)24-15(17(26)27-2)7-11-3-5-13(6-4-11)28-16-14(19)8-12(9-23-16)18(20,21)22/h3-6,8-9,15H,7H2,1-2H3,(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOWSKWRQFBEES-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate
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methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate
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methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate
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methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate
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methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate

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